molecular formula C6H11N3 B1295543 2-(1-Methyl-1H-imidazol-2-yl)ethanamine CAS No. 87786-06-9

2-(1-Methyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B1295543
CAS No.: 87786-06-9
M. Wt: 125.17 g/mol
InChI Key: XCKQBMQJPNDJLD-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-2-yl)ethanamine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms The compound this compound is characterized by the presence of a methyl group attached to the nitrogen atom at the first position of the imidazole ring and an ethanamine group attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the alkylation of imidazole derivatives. For instance, the reaction of 1-methylimidazole with ethylene oxide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The ethanamine group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-imidazol-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanamine
  • 2-(2-Methyl-1H-imidazol-1-yl)ethanol
  • 1-(2-Hydroxyethyl)imidazole

Uniqueness

2-(1-Methyl-1H-imidazol-2-yl)ethanamine is unique due to the presence of the methyl group at the first position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and can lead to different pharmacological and chemical properties .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKQBMQJPNDJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236627
Record name 1H-Imidazole-2-ethanamine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87786-06-9
Record name 1H-Imidazole-2-ethanamine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087786069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-2-ethanamine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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